Azepan-1-yl{1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidin-4-yl}methanone
Overview
Description
Azepan-1-yl{1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidin-4-yl}methanone is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl{1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidin-4-yl}methanone typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the piperidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfonyl group: This is achieved through sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the azepane ring: This step involves the formation of the azepane ring through cyclization reactions.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl{1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidin-4-yl}methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Azepan-1-yl{1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidin-4-yl}methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Azepan-1-yl{1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidin-4-yl}methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to active sites: Inhibiting enzyme activity or receptor function.
Modulating signaling pathways: Affecting cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with distinct structural features.
Barrelene: A polycyclic alkane with a barrel-like structure.
Uniqueness
Azepan-1-yl{1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidin-4-yl}methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
azepan-1-yl-[1-(4-ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4S/c1-3-27-20-9-8-19(16-17(20)2)28(25,26)23-14-10-18(11-15-23)21(24)22-12-6-4-5-7-13-22/h8-9,16,18H,3-7,10-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPDLIMHRUBLPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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